molecular formula C18H21NO5 B4048384 N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxybenzamide

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxybenzamide

Cat. No.: B4048384
M. Wt: 331.4 g/mol
InChI Key: LURWSVNEBLBBSF-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14197277 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Structural Analysis

The study of intermolecular interactions and molecular structure is crucial in understanding the behavior of chemical compounds. For instance, Sedat Karabulut et al. (2014) focused on the molecular structure of a closely related compound, N-3-hydroxyphenyl-4-methoxybenzamide, through acylation reactions. They employed single crystal X-ray diffraction and DFT calculations to evaluate how dimerization and crystal packing influence molecular geometry, highlighting the significance of these interactions for the rotational conformation of aromatic rings (Karabulut et al., 2014).

Antioxidative Properties

The antioxidative potential of amino-substituted benzamide derivatives, including structures similar to N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxybenzamide, was investigated by Perin et al. (2018). Using DPPH and FRAP assays, they found that certain derivatives exhibited improved antioxidative properties, which could have implications for the development of novel antioxidants (Perin et al., 2018).

Potential Therapeutic Applications

A study on Tribuli Fructus constituents, including phenolic amides similar to this compound, by Erisa Byun et al. (2010), highlighted significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells. This suggests potential therapeutic applications for liver protection (Byun et al., 2010).

Environmental and Health Impact Assessments

Research into the environmental presence and health impacts of related compounds, such as benzophenone-3 (BP-3), which shares structural similarities with this compound, has been conducted to understand their role as endocrine disruptors and their reproductive toxicity. Studies by Ghazipura et al. (2017) have focused on BP-3's impact on human and animal reproductive health, indicating potential concerns associated with exposure to similar compounds (Ghazipura et al., 2017).

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-22-15-5-3-13(4-6-15)18(21)19-11-14(20)12-24-17-9-7-16(23-2)8-10-17/h3-10,14,20H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURWSVNEBLBBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(COC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.